molecular formula C14H28O2 B12417189 (1,2,3-13C3)tetradecanoic acid

(1,2,3-13C3)tetradecanoic acid

Cat. No.: B12417189
M. Wt: 231.35 g/mol
InChI Key: TUNFSRHWOTWDNC-WEQCDQLKSA-N
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Description

(1,2,3-13C3)tetradecanoic acid is a carbon-13 labeled form of tetradecanoic acid, also known as myristic acid. This compound is used extensively in scientific research due to its stable isotope labeling, which allows for detailed studies in various fields such as chemistry, biology, and medicine. The carbon-13 labeling at positions 1, 2, and 3 provides a unique tool for tracing and analyzing metabolic pathways and chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1,2,3-13C3)tetradecanoic acid involves the incorporation of carbon-13 isotopes at specific positions in the tetradecanoic acid molecule. One common method is the alkylation of diethyl sodio-malonate with carbon-13 labeled bromoalkanes, followed by saponification and decarboxylation to yield the desired labeled acid . Another approach involves the use of labeled alkylcadmium chlorides, which are coupled with half acid chloride methyl esters to form the labeled fatty acid esters .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, often employing catalysts such as 18-crown-6 to improve reaction efficiency .

Chemical Reactions Analysis

Types of Reactions: (1,2,3-13C3)tetradecanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones and aldehydes.

    Reduction: Reduction reactions can convert the acid to its corresponding alcohol.

    Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Halogenation reactions often use reagents like bromine or chlorine under controlled conditions.

Major Products:

    Oxidation: Produces ketones and aldehydes.

    Reduction: Yields alcohols.

    Substitution: Results in halogenated derivatives.

Scientific Research Applications

(1,2,3-13C3)tetradecanoic acid is widely used in scientific research due to its stable isotope labeling. Some key applications include:

    Chemistry: Used in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and reaction mechanisms.

    Biology: Employed in metabolic studies to trace the incorporation and transformation of fatty acids in biological systems.

    Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of fatty acids in the body.

    Industry: Applied in the development of new materials and chemical processes, particularly in the field of polymer science.

Mechanism of Action

The mechanism of action of (1,2,3-13C3)tetradecanoic acid involves its incorporation into metabolic pathways where it can be traced using NMR spectroscopy. The carbon-13 labeling allows for precise tracking of the molecule’s transformation and interaction with various enzymes and metabolic intermediates. This provides valuable insights into the molecular targets and pathways involved in fatty acid metabolism.

Comparison with Similar Compounds

  • (1,2-13C2)tetradecanoic acid
  • (1,3-13C2)tetradecanoic acid
  • (1,2,3,4-13C4)tetradecanoic acid

Comparison: (1,2,3-13C3)tetradecanoic acid is unique due to the specific positioning of the carbon-13 isotopes at positions 1, 2, and 3. This specific labeling provides distinct advantages in tracing and analyzing metabolic pathways compared to other labeled forms. For example, (1,2-13C2)tetradecanoic acid, with labeling at only two positions, may not provide as detailed information on the transformation and interaction of the molecule within biological systems.

Properties

Molecular Formula

C14H28O2

Molecular Weight

231.35 g/mol

IUPAC Name

(1,2,3-13C3)tetradecanoic acid

InChI

InChI=1S/C14H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16/h2-13H2,1H3,(H,15,16)/i12+1,13+1,14+1

InChI Key

TUNFSRHWOTWDNC-WEQCDQLKSA-N

Isomeric SMILES

CCCCCCCCCCC[13CH2][13CH2][13C](=O)O

Canonical SMILES

CCCCCCCCCCCCCC(=O)O

Origin of Product

United States

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